5-(4-fluorophenyl)-1H-imidazol-2-amine chemical properties
5-(4-fluorophenyl)-1H-imidazol-2-amine chemical properties
Topic: 5-(4-fluorophenyl)-1H-imidazol-2-amine: Chemical Properties, Synthesis, and Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Academic Researchers
Executive Summary
5-(4-fluorophenyl)-1H-imidazol-2-amine (CAS: 60472-17-5) represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for guanidines and a privileged scaffold in the design of biofilm inhibitors and kinase modulators. Distinguished by the metabolic stability conferred by the para-fluorine substituent, this compound exhibits a unique tautomeric profile that influences its binding affinity and solubility. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards.
Chemical Identity & Structural Dynamics
The reactivity of 5-(4-fluorophenyl)-1H-imidazol-2-amine is defined by its ability to exist in dynamic equilibrium between the amino-imidazole and imino-imidazoline forms. While the amino form predominates in solution, the imino form is often the reactive species in acylation reactions.
Key Structural Features:
-
Fluorine Effect: The p-fluoro group exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the imidazole ring compared to the non-substituted parent. This increases lipophilicity (LogP) and blocks metabolic oxidation at the para position.
-
Amidine Resonance: The N1-C2-N3 system allows for significant delocalization, making the C2-amino group less nucleophilic than a primary aliphatic amine but more acidic.
Tautomeric Equilibrium Diagram
Caption: The 2-aminoimidazole motif exists in equilibrium, with the aromatic amino form favored in polar protic solvents.
Physicochemical Profiling
The following data aggregates experimental and computed values standard for this compound class.
| Property | Value | Technical Context |
| CAS Number | 60472-17-5 | Unique Identifier |
| Molecular Formula | C₉H₈FN₃ | - |
| Molecular Weight | 177.18 g/mol | - |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure |
| Melting Point | 204 – 206 °C | Decomposition often observed >210°C |
| Predicted pKa | ~7.5 (Conjugate Acid) | Base strength reduced by F-substituent |
| LogP (Predicted) | 1.3 – 1.6 | Moderate lipophilicity; CNS penetrant potential |
| Solubility | DMSO (>50 mg/mL), Methanol | Poorly soluble in water; soluble in dil.[1][2][3] HCl |
Synthetic Architectures
Two distinct protocols are presented: the Classical Condensation (robust, scalable) and the Green Eutectic Synthesis (sustainable, high atom economy).
Protocol A: Classical Condensation (Marckwald-Type)
Mechanism: Nucleophilic attack of guanidine on the
Reagents:
-
2-Bromo-4'-fluoroacetophenone (1.0 eq)
-
Guanidine Carbonate (1.5 eq) (or Guanidine HCl + 3.0 eq NaOEt)
-
Solvent: Ethanol or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Bromo-4'-fluoroacetophenone (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add Guanidine Carbonate (15 mmol) portion-wise to the stirring solution.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide (
) should disappear, and a polar spot ( ) should appear. -
Work-up: Evaporate ethanol under reduced pressure. Resuspend the residue in water (50 mL).
-
Isolation: Basify to pH 9-10 with 1M NaOH to ensure the free base precipitates. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) or wash with cold diethyl ether to remove non-polar impurities.
Protocol B: Green Synthesis (Deep Eutectic Solvent)
Context: Adapted from recent methodologies for 2-amino-4-arylimidazoles [1], this method avoids volatile organic solvents.
Reagents:
-
Choline Chloride / Urea (1:2 molar ratio) as solvent/catalyst.
-
2-Bromo-4'-fluoroacetophenone.[4]
-
Guanidine Nitrate.
Workflow:
-
DES Formation: Mix Choline Chloride and Urea (1:2) and heat to 80°C until a clear liquid forms.
-
Reaction: Add the ketone and guanidine salt directly to the DES. Stir at 80°C for 2–3 hours.
-
Quench: Add water to the reaction mixture. The DES dissolves, causing the hydrophobic product to precipitate.
-
Filtration: Filter the precipitate and wash with water. Yields are typically >85%.[5]
Synthesis Pathway Diagram
Caption: The condensation pathway involves initial alkylation of guanidine followed by intramolecular cyclization.
Analytical Validation
To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.
1. Proton NMR (
- 10.5–11.0 (br s, 1H): Imidazole NH (exchangeable).
- 7.6–7.8 (m, 2H): Aromatic protons ortho to imidazole (coupling with F).
- 7.1–7.3 (m, 2H): Aromatic protons ortho to Fluorine.
- 6.9–7.0 (s, 1H): Imidazole C4-H (Characteristic singlet).
-
5.5–6.0 (br s, 2H): Amino group (-NH
).
2. Fluorine NMR (
-
Single peak around
-110 to -115 ppm (referencing CFCl ).
3. Mass Spectrometry (ESI-MS):
-
Positive Mode (
): Calculated 178.07; Found 178.1.
Biological & Pharmacological Applications
Biofilm Inhibition: 2-Aminoimidazoles are potent inhibitors of bacterial biofilm formation. They act by intercepting the two-component signaling systems in bacteria (e.g., S. aureus, P. aeruginosa). The 4-fluorophenyl derivative is particularly effective due to its enhanced lipophilicity, allowing better penetration of the exopolysaccharide matrix.
Kinase Inhibitor Scaffold: This moiety serves as a hinge-binding motif in kinase inhibitors. The donor-acceptor-donor (DAD) hydrogen bond pattern of the 2-aminoimidazole core mimics the adenine ring of ATP, making it a competitive inhibitor scaffold for targets like VEGFR-2 and CDK2 [2].
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential Acute Toxicity (Oral).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation; conversion to the Hydrochloride (HCl) salt is recommended for long-term storage.
-
Disposal: Halogenated organic waste.
References
-
Green Synthesis of 2-Aminoimidazoles: Title: Synthesis of 2-amino imidazole derivatives in Deep Eutectic Solvents. Source: MDPI / Molbank 2023. URL:[Link][1][3][4]
-
Biological Activity (Kinase Inhibition): Title: Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Source: Journal of Applied Pharmaceutical Science, 2019.[6] URL:[Link]
-
Physicochemical Properties (General 2-AI): Title: Biorelevant pKa (37°C) predicted from the 2D structure.[7] Source: NIH / PubMed Central. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. japsonline.com [japsonline.com]
- 7. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
